molecular formula C8H9NO3 B130158 (3-Amino-4-hydroxyphenyl)acetic acid CAS No. 38196-08-6

(3-Amino-4-hydroxyphenyl)acetic acid

Cat. No. B130158
CAS RN: 38196-08-6
M. Wt: 167.16 g/mol
InChI Key: AOZKIUFHHMUPGU-UHFFFAOYSA-N
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Patent
US04652654

Procedure details

92.4 g of 4-hydroxy-3-nitrophenylacetic acid are suspended in a solution constituted by 785 ml of H2O and 21.2 g of NaHCO3. 5 g of a catalyst constituted by 5% Pd-on-carbon are suspended in the solution, which is then hydrogenated at ambient temperature for 4 hours, to obtain 4-hydroxy-3-aminophenylacetic acid. The catalyst is separated by filtration in a nitrogen environment, and the aqueous solution is used for the reaction with 4-fluorobenzoyl chloride, which is carried out in the following manner: the aqueous solution is cooled to 5° C. in a nitrogen environment, 460 ml of t-butylmethylether are added, and then 74 ml of 4-fluorobenzoyl chloride dissolved in 170 ml of t-butylmethylether are fed slowly.
Quantity
92.4 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
Pd on-carbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst
Quantity
5 g
Type
catalyst
Reaction Step Four
Name
Quantity
785 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][C:3]=1[N+:12]([O-])=O.C([O-])(O)=O.[Na+]>O>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][C:3]=1[NH2:12] |f:1.2|

Inputs

Step One
Name
Quantity
92.4 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-]
Step Two
Name
Quantity
21.2 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Pd on-carbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
catalyst
Quantity
5 g
Type
catalyst
Smiles
Step Five
Name
Quantity
785 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=C(C=C(C=C1)CC(=O)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.